4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Catalog No.
S3305516
CAS No.
317854-08-3
M.F
C16H10BrIN2OS
M. Wt
485.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benza...

CAS Number

317854-08-3

Product Name

4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

IUPAC Name

4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C16H10BrIN2OS

Molecular Weight

485.14

InChI

InChI=1S/C16H10BrIN2OS/c17-12-5-1-11(2-6-12)15(21)20-16-19-14(9-22-16)10-3-7-13(18)8-4-10/h1-9H,(H,19,20,21)

InChI Key

CVGSEOSDSSXVMZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)I

solubility

not available

4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound characterized by its unique structure, which includes a bromine atom, an iodine atom, and a thiazole ring. The molecular formula is C15H12BrIN2SC_{15}H_{12}BrIN_2S, and it has a molecular weight of approximately 393.14 g/mol. The compound features a benzamide moiety linked to a thiazole ring that contains both bromine and iodine substituents, contributing to its potential biological activity and chemical reactivity.

Typical for thiazole derivatives and amides. Key reactions include:

  • Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
  • Coupling Reactions: The iodophenyl group can undergo coupling reactions with various nucleophiles, expanding the compound's functionality.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

Research suggests that compounds containing thiazole rings exhibit significant biological activities, including:

  • Antimicrobial Properties: Many thiazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies indicate that thiazole-containing compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Thiazoles are often explored for their potential to reduce inflammation in various biological models.

The specific biological activity of 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide requires further investigation to elucidate its mechanisms of action.

The synthesis of 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can be achieved through several methods:

  • Direct Reaction Method:
    • Combine 4-bromoaniline with 4-(4-iodophenyl)-1,3-thiazole under appropriate conditions (e.g., solvent choice, temperature) to form the desired benzamide.
  • Coupling Reactions:
    • Utilize coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the thiazole derivative and the amine.
  • Functionalization Techniques:
    • Employ halogenation or other functionalization techniques on precursor compounds to introduce bromine and iodine at specific positions before forming the final product.

The compound has potential applications in:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery efforts targeting infections or cancer.
  • Material Science: Its unique structure may find use in developing novel materials with specific electronic or optical properties.

Interaction studies of 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide could involve:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells could help assess its therapeutic potential.

Several compounds share structural features with 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(3-Iodophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamideC17H13IN2OSC_{17}H_{13}IN_2OSContains iodine and thiazole; exhibits antimicrobial properties.
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamideC11H8BrClN2OSC_{11}H_{8}BrClN_2OSSimilar thiazole structure; used in medicinal chemistry.
2-(4-Bromophenyl)imidazo[2,1-b][1,3]benzothiazoleC15H9BrN2SC_{15}H_{9}BrN_2SContains imidazole; shows anticancer activity.

Uniqueness

The uniqueness of 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide lies in its dual halogenation (bromine and iodine), which may enhance its reactivity and biological activity compared to other similar compounds lacking such modifications. The combination of these elements within a thiazole framework makes it a compelling candidate for further research in pharmacology and material sciences.

XLogP3

5.1

Dates

Last modified: 08-19-2023

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